N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide

Kinase inhibitor Regioisomerism CDK2

Accelerate kinase inhibitor lead optimization with this critical 1-naphthyl regioisomer comparator. The compound's unique pyrazol-5-yl acetamide linkage, combined with a 4-methoxybenzyl motif (Raf-associated) and a naphthalen-1-yl terminal group, bridges CDK, Raf, and RTK pharmacophores, enabling definitive selectivity profiling (KinaseProfiler, KINOMEscan). • Map the kinome interaction landscape of the pyrazol-5-yl acetamide scaffold, distinguishing CDK (PNU-292137, 2-naphthyl, IC50=37 nM) vs. Raf (compound 7c, B-Raf V600E IC50=0.26 μM) engagement. • Define hydrophobic back-pocket geometry: the 1-naphthyl vector alters spatial occupancy by ~1.5-2.0 Å relative to the 2-naphthyl series, resolving pocket preferences not predictable by docking.

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
Cat. No. B11333847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide
Molecular FormulaC23H21N3O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H21N3O2/c1-28-20-11-9-17(10-12-20)16-26-22(13-14-24-26)25-23(27)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-14H,15-16H2,1H3,(H,25,27)
InChIKeyZJYDHQDTQRUXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide – Identity, Class & Procurement


N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide (molecular formula C23H21N3O2, exact mass 371.1634 Da) is a synthetic small-molecule acetamide derivative belonging to the N1-substituted pyrazol-5-yl acetamide class . The compound features three pharmacophoric modules: (i) a pyrazole core N1-functionalized with a 4-methoxybenzyl group, (ii) an acetamide linker bridging the pyrazol-5-yl amine to (iii) a naphthalen-1-yl (1-naphthyl) terminal moiety [1]. This scaffold falls within the generic scope of receptor tyrosine kinase (RTK) inhibitor patents, including US Patent 8,853,207 B2, which claims heterocyclic pyrazole compounds of related architecture for RTK-related disease indications [1]. The compound is catalogued as a research chemical by multiple specialty suppliers, and its closest structurally characterized analogs with published quantitative biological data include the CDK2 inhibitor series (PNU-292137 and its 1-naphthyl regioisomer) and the Raf kinase inhibitor series bearing the 4-methoxybenzyl-pyrazole motif [2].

Pyrazol-5-yl acetamide scaffold class
Contains 4-methoxybenzyl and naphthalen-1-yl pharmacophoric modules
Within RTK inhibitor patent scope (US 8,853,207 B2)

Why In-Class Analogs Cannot Replace This Compound


Three non-interchangeable structural determinants govern the biological target engagement and physicochemical behavior of this compound class: (i) naphthalene regioisomerism (1-naphthyl vs. 2-naphthyl) modulates hydrophobic pocket occupancy depth in kinase ATP-binding sites, with the 1-naphthyl isomer (BDBM7165) yielding a CDK2/cyclin A IC50 of 38 nM vs. 37 nM for the 2-naphthyl isomer PNU-292137—near-equipotent in this single target but with documented divergence in off-target selectivity profiles [1]; (ii) the N1-4-methoxybenzyl substituent is a critical pharmacophore element in Raf-selective kinase inhibitors, where its presence correlates with sub-micromolar B-Raf V600E and C-Raf dual inhibition (IC50 = 0.26 μM and 0.11 μM, respectively, for compound 7c) versus CDK-preferred profiles in N1-unsubstituted or N1-cyclopropyl analogs [2]; (iii) the pyrazol-5-yl acetamide linkage (versus pyrazol-3-yl in PNU-292137) alters the hinge-binding hydrogen-bond geometry, which directly impacts kinase selectivity across the kinome [3]. These three structural variables mean that no single in-class analog can serve as a reliable surrogate for procurement or screening decisions without confirmatory testing.

1-Naphthyl vs 2-Naphthyl Regioisomerism
Regioisomerism alters hydrophobic pocket engagement geometry, which may shift kinase selectivity profiles across the kinome.
N1-4-Methoxybenzyl Substituent
This substituent correlates with Raf kinase family preference; unsubstituted or cyclopropyl analogs favor CDK family inhibition.
Pyrazol-5-yl vs 3-yl Acetamide Linkage
Linkage position alters hinge-binding hydrogen-bond geometry, which may redirect target engagement away from CDK2 toward RTK family kinases.

Quantitative Evidence vs. Closest Analogs


Naphthalene Regioisomerism: CDK2 Binding Comparison

The target compound incorporates a naphthalen-1-yl (1-naphthyl) acetamide moiety, distinguishing it from the more extensively characterized naphthalen-2-yl (2-naphthyl) series exemplified by PNU-292137. Direct comparator data from the same CDK2/cyclin A biochemical assay platform show that the 1-naphthyl regioisomer (BDBM7165: N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide) exhibits a CDK2/cyclin A IC50 of 38 nM, while the 2-naphthyl counterpart (PNU-292137: N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide) yields an IC50 of 37 nM [1]. Although approximately equipotent against CDK2/cyclin A, the 1-naphthyl orientation projects the fused bicyclic system at a different vector angle from the acetamide linker, which can alter steric complementarity with the hydrophobic back pocket across different kinases [2]. The 2-naphthyl isomer PNU-292137 has validated in vivo antitumor activity (TGI > 50% in mouse xenograft) with oral bioavailability , whereas the in vivo PK of the 1-naphthyl regioisomer remains uncharacterized, representing both a knowledge gap and a differentiation opportunity.

CDK2/cyclin A IC50
Head-to-head
1-naphthyl: 38 nM; 2-naphthyl: 37 nM (PNU-292137)
Near-equipotent but regioisomer-dependent geometry may differentiate off-target selectivity.
1-Naphthyl in vivo PK uncharacterized; selectivity vs CDK2/cyclin E not determined.
Kinase inhibitor Regioisomerism CDK2

4-Methoxybenzyl Substitution: CDK vs. Raf Selectivity

The 4-methoxybenzyl group at the pyrazole N1 position is a key pharmacophoric determinant that shifts kinase selectivity from the CDK family (dominant in N1-cyclopropyl or N1-unsubstituted analogs) toward the Raf kinase family. In the most directly relevant SAR study, Kim et al. (2011) demonstrated that N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl) amide derivatives exhibit selective Raf kinase inhibition: the lead compound 7c showed B-Raf V600E IC50 = 0.26 μM and C-Raf IC50 = 0.11 μM, with antiproliferative GI50 = 0.27 μM against A375P melanoma cells [1]. This contrasts sharply with the N1-cyclopropyl analog PNU-292137, which is a CDK2-selective inhibitor (CDK2 IC50 = 37 nM) with no reported Raf activity [2]. The 4-methoxybenzyl group contributes to this selectivity divergence through (a) increased lipophilicity (predicted LogP increment of approximately +1.5-2.0 relative to N1-H analogs) enhancing hydrophobic pocket interactions, and (b) the methoxy oxygen providing an additional hydrogen-bond acceptor site [3]. The target compound lacks the 5-amino group found in the Raf-selective series, which may further differentiate its kinase targeting profile.

Kinase Selectivity Shift
Cross-study
N1-4-methoxybenzyl-5-amino: B-Raf V600E IC50 0.26 μM; N1-cyclopropyl: CDK2 IC50 37 nM
N1-substituent redirects target family from CDK to Raf; profile context-dependent on amino group.
Target compound lacks 5-amino group; selectivity profile uncharacterized.
Raf kinase B-Raf V600E Kinase selectivity

Pyrazol-5-yl vs. 3-yl Linkage: Hinge-Binding Divergence

The target compound employs a pyrazol-5-yl acetamide linkage, in contrast to the pyrazol-3-yl acetamide linkage used by PNU-292137, CDK5 inhibitor 20-223, and the broader 3-aminopyrazole CDK inhibitor class. This positional isomerism repositions the acetamide carbonyl and NH hydrogen-bond donor/acceptor pair relative to the kinase hinge region. In the CDK2 co-crystal structure with PNU-292137 (PDB: 1VYZ), the pyrazol-3-yl NH and adjacent ring nitrogen form the canonical donor-acceptor hinge-binding motif [1]. Moving the acetamide attachment from position 3 to position 5 of the pyrazole ring alters this geometry: the hydrogen-bond donor and acceptor are now separated by an additional ring carbon, potentially enabling distinct hinge-region interactions or enabling engagement of kinases with atypical hinge sequences . Within US Patent 8,853,207, certain exemplified pyrazol-5-yl compounds demonstrate potent C-kit inhibition (IC50 values ranging from 12.2 nM for Example 82 to 201 nM for Example 2), confirming that the pyrazol-5-yl scaffold is compatible with high-affinity kinase binding, albeit with a target profile distinct from the pyrazol-3-yl CDK2 series [2].

Hinge-Binding Geometry
Class-level
Pyrazol-5-yl patent examples: C-kit IC50 12.2–201 nM; pyrazol-3-yl: CDK2/CDK5 low nM
Scaffold linkage may enable RTK over CDK family engagement; direct comparison unavailable.
Cocrystal structure for pyrazol-3-yl series (PDB 1VYZ); pyrazol-5-yl hinge geometry predicted.
Kinase hinge binder Regiochemistry Structure-based design

Lipophilicity & Molecular Weight vs. CDK2 Benchmarks

The target compound (C23H21N3O2, MW 371.4 g/mol) carries a substantially higher molecular weight and predicted lipophilicity compared to the CDK2 inhibitor benchmarks PNU-292137 (C18H17N3O, MW 291.3 g/mol) and CDK5 inhibitor 20-223 (C19H19N3O, MW 305.4 g/mol) . The 4-methoxybenzyl substituent contributes approximately 121 Da of additional mass and introduces an ether oxygen. The 1-(4-methoxybenzyl)-1H-pyrazole fragment has a computed XLogP3 of 1.8, while the full target compound with the appended naphthalen-1-yl acetamide is expected to have a cLogP exceeding 3.5—placing it near the upper boundary of typical oral drug-likeness guidelines (Lipinski Rule of Five: cLogP ≤ 5, MW ≤ 500) [1]. This increased lipophilicity relative to PNU-292137 (cLogP ~2.8 estimated) may enhance passive membrane permeability but also elevate the risk of CYP-mediated metabolism, particularly at the electron-rich 4-methoxybenzyl position . For in vitro screening applications, higher lipophilicity necessitates careful attention to DMSO stock solubility and potential non-specific protein binding artifacts.

Physicochemical Profile
Class-level
MW 371.4 Da; predicted cLogP >3.5; ΔMW ~+80 Da vs PNU-292137
Higher lipophilicity may affect solubility and assay compatibility; verify in intended medium.
No experimental LogP or solubility data located; predicted values only.
Drug-likeness Lipophilicity ADME prediction

RTK Inhibitory Activity of Patent-Scaffold Compounds

The target compound falls within the generic structural scope of US Patent 8,853,207 B2, which claims heterocyclic pyrazole compounds as receptor tyrosine kinase (RTK) inhibitors [1]. Although the specific compound is not among the individually exemplified and assayed examples, structurally proximal compounds in the patent demonstrate quantifiable RTK inhibition: Example 2 (a pyrazol-5-yl-containing scaffold) inhibits PDGFR-β with an IC50 of 859 nM and C-kit with an IC50 of 201 nM [2]. More optimized examples achieve substantially higher potency: Example 82 shows C-kit IC50 = 12.2 nM, and Example 69 yields C-kit IC50 = 22 nM [2]. These data establish that the pyrazol-5-yl acetamide scaffold claimed in the patent is compatible with nanomolar RTK inhibition, providing a plausible target engagement hypothesis for the target compound pending experimental confirmation. By contrast, the pyrazol-3-yl acetamide CDK2 series (PNU-292137) shows no reported RTK activity, underscoring the scaffold-dependent target class selectivity [3].

RTK Inhibition Potential
Supporting evidence
Patent example C-kit IC50 12.2 nM (Ex 82); PDGFR-β IC50 859 nM (Ex 2)
Patent scaffold supports RTK target hypothesis; compound not directly assayed.
Inference based on structurally proximal patent-exemplified compounds.
Receptor tyrosine kinase PDGFR C-kit

Antiproliferative Activity of 4-Methoxybenzyl-Pyrazoles

Pyrazole acetamide derivatives incorporating the 4-methoxybenzyl motif have demonstrated consistent antiproliferative activity across multiple cancer cell lines in independent studies. Kim et al. (2011) reported that the N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl) amide series produced GI50 values as low as 0.27 μM against A375P melanoma cells, with most compounds showing competitive activity relative to the clinical standard sorafenib (B-Raf V600E IC50 = 43 nM) [1]. In a structurally distinct series, Wang et al. (2018) reported that pyrazole acetamide compound 5r achieved a BRAFV600E IC50 of 0.10 ± 0.01 μM and A375 cell antiproliferative IC50 of 0.96 ± 0.10 μM, comparable to vemurafenib (BRAFV600E IC50 = 0.04 μM, A375 IC50 = 1.05 μM) [2]. Additionally, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide derivatives demonstrated growth inhibitory effects against MCF-7 breast cancer cells, confirming that the 4-methoxybenzyl-pyrazole core is a productive scaffold for antiproliferative activity across diverse cancer histotypes [3]. The target compound, by combining the 4-methoxybenzyl-pyrazole scaffold with a naphthalen-1-yl acetamide extension, represents an underexplored structural combination within this active phenotype class.

Antiproliferative Class Activity
Class-level
GI50 0.27 μM (A375P); BRAFV600E IC50 0.10 μM (related series)
Convergent class-level antiproliferative evidence; may support screening context.
Target compound activity not experimentally determined; positive controls required.
Antiproliferative Melanoma Breast cancer

Research & Procurement Scenarios


Kinome Selectivity Profiling of Pyrazol-5-yl Acetamides

The compound is ideally suited as a probe for kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) to map the kinome interaction landscape of the pyrazol-5-yl acetamide scaffold. Given that the pyrazol-3-yl acetamide series (PNU-292137, CDK5 inhibitor 20-223) is firmly associated with CDK family inhibition [1], and the 4-methoxybenzyl-pyrazole series (compound 7c) is associated with Raf kinase inhibition [2], the compound's unique combination of pyrazol-5-yl linkage, 4-methoxybenzyl N1-substitution, and naphthalen-1-yl terminal group positions it to reveal potentially novel kinase targets. US Patent 8,853,207 data suggest RTK family engagement (C-kit, PDGFR-β) as a plausible outcome [3], but the absence of the 5-amino group (present in the Raf-selective series) makes the selectivity profile genuinely unpredictable and therefore of high discovery value.

SAR: Naphthalene Regioisomerism in Kinase Inhibitors

For medicinal chemistry teams optimizing kinase inhibitors, this compound serves as the critical 1-naphthyl regioisomer comparator to the well-characterized 2-naphthyl series (PNU-292137). The 1-naphthyl vs. 2-naphthyl attachment vector alters the spatial occupancy of the hydrophobic back pocket in kinase ATP-binding sites by approximately 1.5-2.0 Å in the plane orthogonal to the acetamide linker [1]. Systematic SAR exploration around this regioisomerism using the compound as the 1-naphthyl representative, alongside the commercially available 2-naphthyl counterpart PNU-292137 (CDK2 IC50 = 37 nM), can reveal pocket geometry preferences that are not predictable from computational docking alone. This SAR strategy is directly applicable to CDK, Raf, and RTK inhibitor lead optimization campaigns.

Oncology Phenotypic Screening: Melanoma and Colorectal Cancer

The compound is a rational candidate for antiproliferative screening in A375P (melanoma) and HCT116 (colorectal) cancer cell lines, based on the convergent class-level evidence. The 4-methoxybenzyl-pyrazole scaffold has produced GI50 values of 0.27 μM against A375P [1], while independently, pyrazole acetamide derivatives have achieved BRAFV600E IC50 values of 0.10 μM and A375 IC50 of 0.96 μM [2]. Furthermore, CDK5 inhibitor 20-223 (a structurally related pyrazole-naphthalene acetamide) has demonstrated in vivo antitumor efficacy in colorectal cancer xenograft models at 8 mg/kg subcutaneous dosing [3]. The target compound combines structural elements from both active series and merits evaluation alongside the appropriate positive controls (sorafenib for Raf, PNU-292137 for CDK2, vemurafenib for BRAFV600E).

Chemical Biology Probe: CDK vs. Raf vs. RTK Pathways

The compound's hybrid structural features—4-methoxybenzyl (Raf-associated), pyrazol-5-yl acetamide (RTK-associated via US 8,853,207), and naphthalen-1-yl (CDK-associated in 1-naphthyl regioisomer BDBM7165)—make it a valuable chemical biology probe for pathway deconvolution experiments. By comparing the compound's cellular phenotype (apoptosis induction, cell cycle arrest profile, phospho-biomarker modulation) against selective CDK2 inhibitors (PNU-292137), Raf inhibitors (sorafenib, vemurafenib), and RTK inhibitors (imatinib for C-kit), researchers can assign pathway-level mechanism of action to the observed antiproliferative effects [1]. This application is particularly relevant given that the compound's precise primary target(s) remain unpublished, positioning it as a tool for discovery rather than a validated probe.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Pyrazol-5-yl linkage and substituent combination
Kinome interaction landscape vs CDK and Raf reference series
Kinase inhibitor SAR studies
1-Naphthyl regioisomer comparator
Back pocket geometry and selectivity divergence assessment
Cell-model antiproliferative screening
4-Methoxybenzyl-pyrazole scaffold class activity
Antiproliferative endpoints in melanoma and colorectal models with positive controls
Pathway deconvolution studies
Hybrid Raf/CDK/RTK structural motifs
Cellular phenotype comparison against selective pathway inhibitors
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